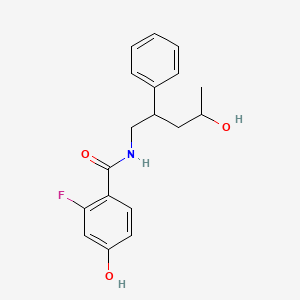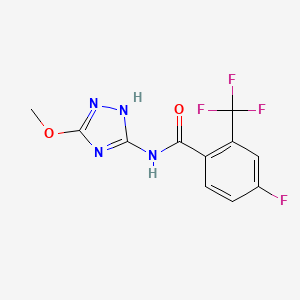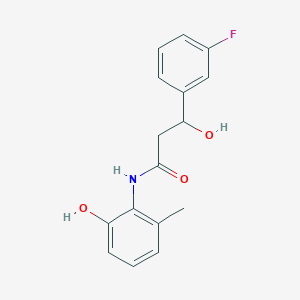![molecular formula C11H16BrNO B7642466 2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol](/img/structure/B7642466.png)
2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol, also known as ADB-CHMINACA, is a synthetic cannabinoid that has gained popularity among researchers due to its high potency and selectivity. This chemical compound belongs to the class of indazole-based synthetic cannabinoids and has been found to have a strong affinity for the CB1 receptor.
Mécanisme D'action
2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol exerts its effects by binding to the CB1 receptor, a G protein-coupled receptor that is widely distributed throughout the body. Activation of the CB1 receptor by this compound results in a variety of physiological responses, including altered neurotransmitter release, changes in gene expression, and modulation of ion channels. These effects are thought to underlie the psychoactive and therapeutic effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including altered neurotransmitter release, changes in gene expression, and modulation of ion channels. These effects are thought to underlie the psychoactive and therapeutic effects of this compound. This compound has also been found to have analgesic, anxiolytic, and anti-inflammatory effects, making it a promising candidate for the development of new therapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol is its high potency and selectivity for the CB1 receptor, which makes it a valuable tool for studying the endocannabinoid system and the role of the CB1 receptor in various physiological processes. However, this compound also has some limitations, including its high cost and limited availability, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on 2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol, including the development of new therapeutic agents based on its analgesic, anxiolytic, and anti-inflammatory effects. Other potential areas of research include the role of this compound in the regulation of appetite and metabolism, as well as its potential use in the treatment of various neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the long-term effects of this compound on the endocannabinoid system and the body as a whole.
Méthodes De Synthèse
2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol can be synthesized using a variety of methods, including the use of indazole and 4-bromo-3-methylbenzyl chloride as starting materials. One common synthesis method involves the reaction of indazole with 4-bromo-3-methylbenzyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-bromo-3-methylphenyl)ethylamine, which is then reacted with ethylene glycol in the presence of a strong acid catalyst to yield this compound.
Applications De Recherche Scientifique
2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol has been extensively studied in scientific research due to its high potency and selectivity for the CB1 receptor. It has been used in studies investigating the effects of synthetic cannabinoids on the endocannabinoid system, as well as in studies exploring the potential therapeutic uses of synthetic cannabinoids. This compound has also been used in studies investigating the role of the CB1 receptor in various physiological processes, including appetite regulation, pain perception, and mood regulation.
Propriétés
IUPAC Name |
2-[1-(4-bromo-3-methylphenyl)ethylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-8-7-10(3-4-11(8)12)9(2)13-5-6-14/h3-4,7,9,13-14H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWLYGOQLRMQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)NCCO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(2,2-Difluoroethoxy)pyridin-2-yl]-[2-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7642399.png)
![N-[3-oxo-3-[2-(triazol-1-yl)anilino]propyl]cyclobutanecarboxamide](/img/structure/B7642402.png)


![3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-(1-propylpyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642423.png)
![1-[4-[3-(Trifluoromethyl)pyrazol-1-yl]piperidine-1-carbonyl]cyclopentane-1-carbonitrile](/img/structure/B7642428.png)
![(2-Methylpyridin-3-yl)-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B7642432.png)
![[4-[(5-Fluoro-2-methylphenyl)methyl]-1,4-diazepan-1-yl]-pyridin-4-ylmethanone](/img/structure/B7642442.png)
![2,3,4,5-tetrafluoro-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]benzamide](/img/structure/B7642468.png)
![2-[[(2,5-Dimethylphenyl)-(3-methylsulfonylphenyl)methyl]amino]ethanol](/img/structure/B7642470.png)
![2-(3,4-difluorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7642483.png)
![ethyl 3-[(5-ethyl-3-methylfuran-2-carbonyl)amino]-1H-pyrazole-5-carboxylate](/img/structure/B7642488.png)